

# H3K4(Me2) (1-20) peptide solubility and preparation

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## Compound of Interest

Compound Name: H3K4(Me2) (1-20)

Cat. No.: B15597301

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## H3K4(Me2) (1-20) Peptide Technical Support Center

Welcome to the technical support center for the **H3K4(Me2) (1-20)** peptide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this peptide in their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

### Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving the lyophilized **H3K4(Me2) (1-20)** peptide?

A1: The **H3K4(Me2) (1-20)** peptide is soluble in water. For optimal dissolution, we recommend reconstituting the peptide in sterile, nuclease-free water. Some suppliers suggest that sonication may be necessary to achieve a concentration as high as 25 mg/mL.<sup>[1][2][3]</sup> For applications where water is not suitable, DMSO can also be used.<sup>[4]</sup> Always test the solubility of a small amount of the peptide before dissolving the entire stock.<sup>[5]</sup>

Q2: How should I prepare a stock solution of the peptide?

A2: Before opening, allow the vial of lyophilized peptide to warm to room temperature, preferably in a desiccator, to avoid condensation.<sup>[5]</sup> Reconstitute the peptide in sterile water or

another appropriate solvent to a desired concentration, for example, 1 mg/mL or 1 mM. For precise concentrations, refer to the quantitative data table below. It is crucial to use sterile solutions and handle the peptide with gloves to prevent enzymatic or bacterial contamination.  
[5]

Q3: What are the recommended storage conditions for the **H3K4(Me2) (1-20)** peptide?

A3: Lyophilized peptide should be stored at -20°C for short-term storage (up to one year) and at -80°C for long-term storage (up to two years), protected from moisture and light.[1][2] Once reconstituted in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][2]  
[3]

Q4: What is the purity of the **H3K4(Me2) (1-20)** peptide?

A4: The purity of synthetic peptides like **H3K4(Me2) (1-20)** is typically greater than 95%, as confirmed by HPLC analysis.[6] For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.

Q5: In what types of experiments is the **H3K4(Me2) (1-20)** peptide commonly used?

A5: This peptide is primarily used as a substrate for enzymes that interact with dimethylated lysine 4 of histone H3, such as histone methyltransferases and demethylases.[7] It is also utilized in peptide pull-down assays to identify "reader" proteins that specifically bind to the H3K4me2 mark, and in biophysical assays like surface plasmon resonance to quantify these interactions.[8][9] Furthermore, it can be used as a blocking peptide in immunoassays like Western blotting or ChIP to verify antibody specificity.

## Quantitative Data Summary

For your convenience, the following tables provide a quick reference for preparing stock solutions of the **H3K4(Me2) (1-20)** peptide.

Table 1: Stock Solution Preparation Volumes

Desired Concentration	Mass of Peptide	Volume of Water to Add
1 mM	1 mg	0.4522 mL
5 mM	1 mg	0.0904 mL
10 mM	1 mg	0.0452 mL
1 mM	5 mg	2.2608 mL
5 mM	5 mg	0.4522 mL
10 mM	5 mg	0.2261 mL
1 mM	10 mg	4.5216 mL
5 mM	10 mg	0.9043 mL
10 mM	10 mg	0.4522 mL

Note: These calculations are based on a molecular weight of approximately 2211.59 g/mol [\[7\]](#). Please refer to the lot-specific molecular weight on the product's datasheet for the most accurate calculations.

Table 2: Storage Recommendations

Form	Storage Temperature	Duration
Lyophilized Powder	-80°C	2 years
-20°C	1 year	
In Solvent	-80°C	6 months
-20°C	1 month	

## Troubleshooting Guides

Issue 1: The peptide is difficult to dissolve in water.

- Possible Cause: The peptide concentration may be too high, or the peptide may have formed aggregates.

- Troubleshooting Steps:
  - Sonication: Place the vial in a sonicator bath for short intervals (1-2 minutes) to aid dissolution.[\[1\]](#)[\[2\]](#)[\[3\]](#) Be careful not to overheat the solution.
  - Gentle Warming: Gently warm the solution up to 40°C to increase solubility.[\[5\]](#)
  - Alternative Solvents: If the peptide remains insoluble in water and your experimental setup allows, try dissolving it in a small amount of DMSO first, then slowly adding your aqueous buffer.[\[5\]](#)
  - pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of the solution with a weak acid or base might improve solubility. However, ensure the final pH is compatible with your experiment.

#### Issue 2: Inconsistent results in enzymatic assays.

- Possible Cause: This could be due to peptide degradation, improper storage, or the presence of contaminants.
- Troubleshooting Steps:
  - Aliquot Stock Solutions: Ensure that you are using freshly thawed aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.[\[5\]](#)[\[10\]](#)
  - Verify Storage Conditions: Confirm that the lyophilized peptide and stock solutions have been stored at the recommended temperatures and protected from light.[\[1\]](#)[\[2\]](#)
  - Use Sterile Reagents: Prepare all solutions with sterile, nuclease-free water or buffers to prevent enzymatic degradation of the peptide.[\[5\]](#)
  - Perform a Control Experiment: Use an unmodified version of the peptide (H3 1-20) as a negative control to ensure that the observed activity is specific to the dimethylated form.

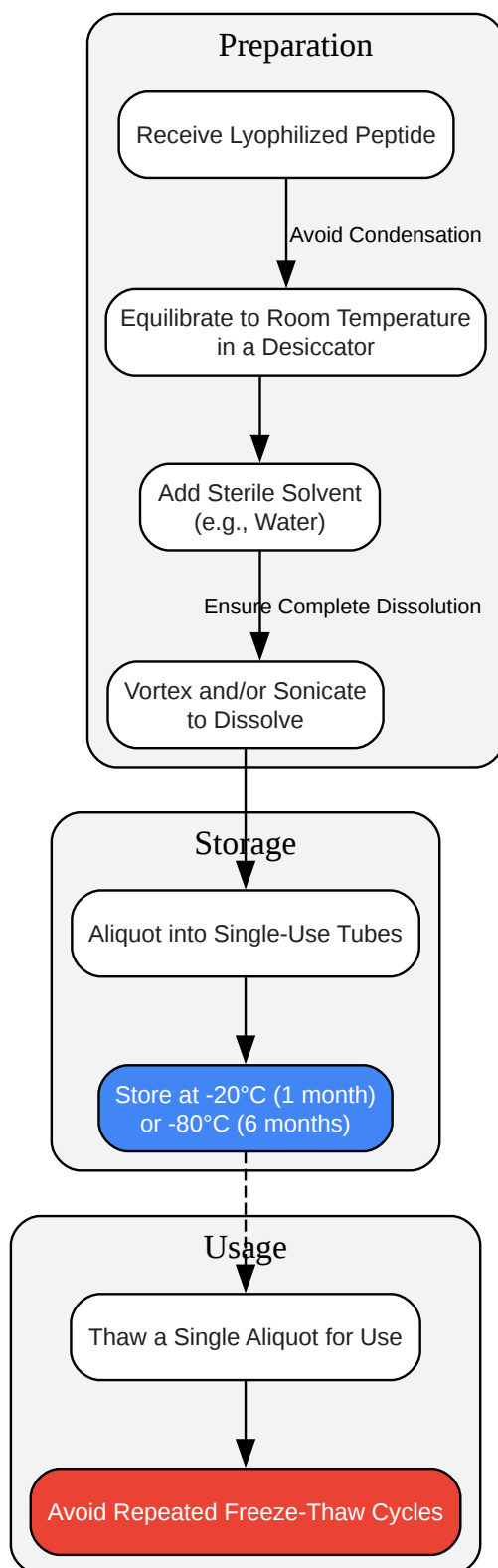
#### Issue 3: Low signal in peptide pull-down assays.

- Possible Cause: The peptide may not be efficiently immobilized, or the binding conditions may not be optimal.

- Troubleshooting Steps:
  - Check Immobilization Chemistry: If you are using a biotinylated version of the peptide, ensure that the streptavidin-coated beads are not expired and have sufficient binding capacity.
  - Optimize Binding Buffer: The composition of the binding buffer (e.g., salt concentration, pH, detergents) can significantly impact protein-peptide interactions. Perform a series of experiments to optimize these conditions.
  - Increase Peptide Concentration: The concentration of the peptide used for immobilization may be too low. Try increasing the amount of peptide used.
  - Verify Protein Integrity: Ensure that the protein lysate used in the pull-down is fresh and contains the intact "reader" protein of interest.

## Visual Guides and Protocols

### Peptide Reconstitution and Storage Workflow

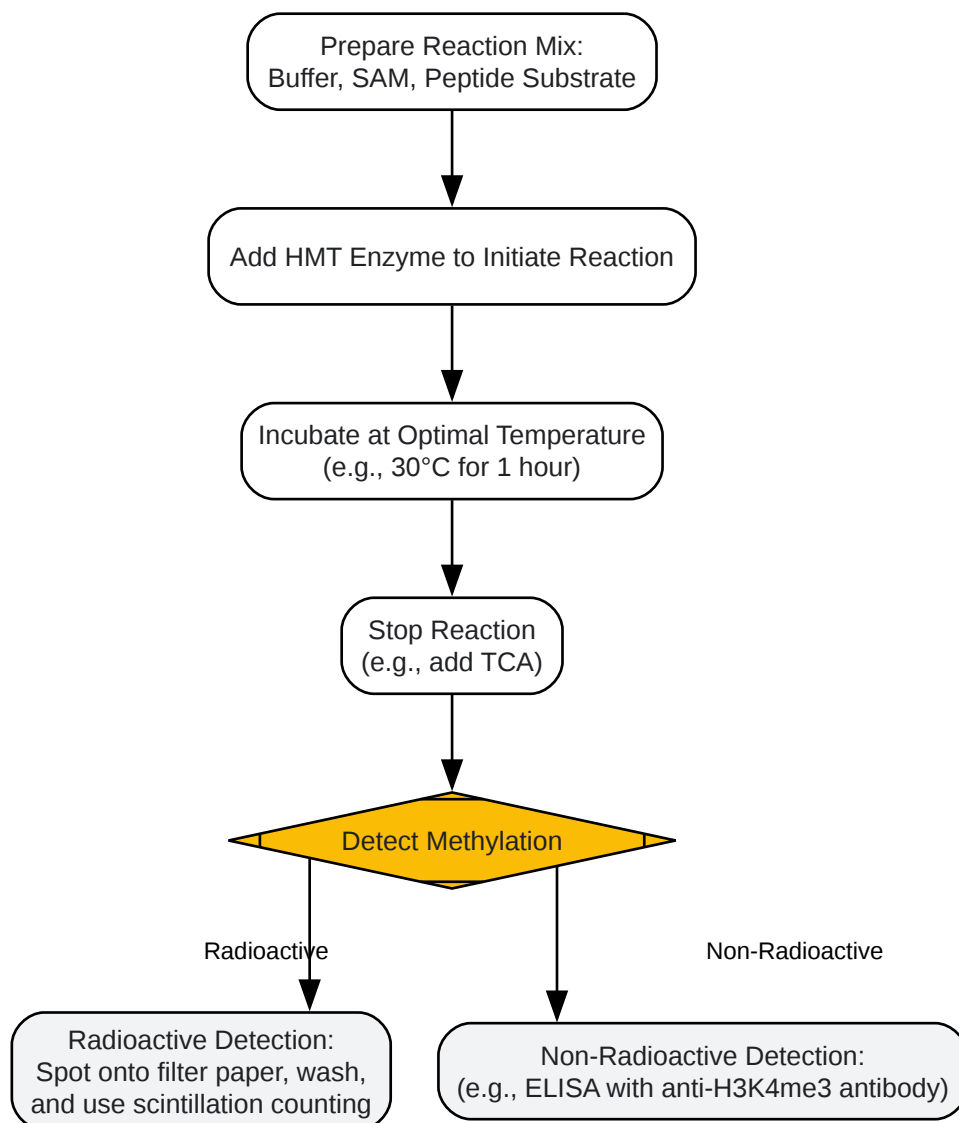


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Caption: Workflow for reconstituting and storing the **H3K4(Me2) (1-20)** peptide.

## Troubleshooting Logic for Peptide Insolubility





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